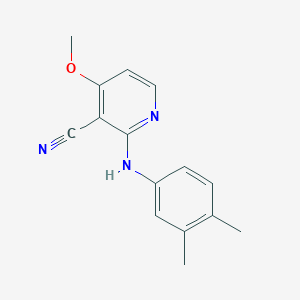

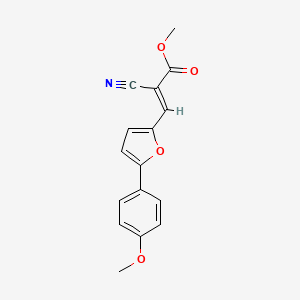

![molecular formula C24H22N2OS B2977826 N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-35-7](/img/structure/B2977826.png)

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains an indole nucleus, which is a prominent feature in many bioactive aromatic compounds and has been found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds), making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. Generally, they are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research has focused on synthesizing novel compounds with potential biological activities. For instance, studies on the synthesis and biological evaluation of cycloalkylthiophene Schiff bases and their metal complexes have demonstrated notable antibacterial and antifungal activities against various pathogenic strains, suggesting potential applications in developing new antimicrobial agents (Altundas et al., 2010). Similarly, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been explored, indicating the versatility of indole derivatives in chemical synthesis (Cucek & Verček, 2008).

Chemical Functionalities Optimization

Research on optimizing chemical functionalities of indole-2-carboxamides has shed light on structural requirements for allosteric modulation of receptors, providing insights into designing more effective modulators (Khurana et al., 2014). This underscores the potential of these compounds in therapeutic applications, especially in targeting specific receptors.

Anticancer Activity

A notable area of application is in anticancer research, where derivatives of similar structures have been synthesized and evaluated for their potential as anticancer agents. For example, studies on biphenyl-4-carboxylic acid derivatives have highlighted their ability to inhibit key proteins involved in cancer cell proliferation, indicating promising avenues for developing new anticancer therapies (Mahale et al., 2014).

Antiviral and Antirheumatic Potentials

Compounds with similar structures have been synthesized and evaluated for antiviral and antirheumatic activities, demonstrating significant effects against specific viruses and rheumatic conditions, respectively. This suggests the potential of such compounds in developing treatments for viral infections and rheumatic diseases (Harnden et al., 1979; Sherif & Hosny, 2014).

Mécanisme D'action

Target of Action

Similar compounds, such as 2-((1h-indol-3-yl)thio)-n-phenyl-acetamides, have been shown to specifically target the rna-dependent rna polymerase (rdrp) of both respiratory syncytial virus (rsv) and influenza a virus .

Mode of Action

It is suggested that similar compounds inhibit viral replication by interacting with rdrp . This interaction likely results in the inhibition of the viral replication process, thereby reducing the spread of the virus within the host organism.

Biochemical Pathways

By inhibiting RdRp, the compound could potentially disrupt the synthesis of viral RNA, thereby inhibiting the replication of the virus .

Result of Action

Based on the potential mode of action, it is likely that the compound inhibits viral replication, leading to a reduction in viral load within the host organism .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities . The future of indole derivatives lies in their potential for the development of new therapeutic agents.

Propriétés

IUPAC Name |

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2OS/c1-17-23(21-9-5-6-10-22(21)26-17)28-16-15-25-24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYQPUCFWBHVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2977746.png)

![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2977747.png)

![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)

![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)